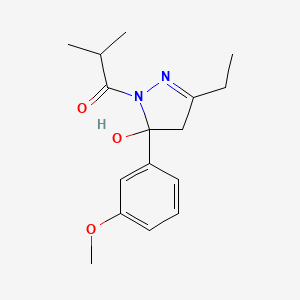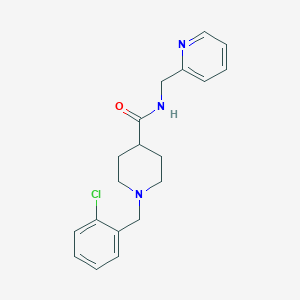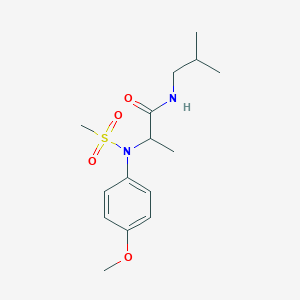
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EIMDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIMDP is a pyrazoline derivative that possesses several biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
Wirkmechanismus
The exact mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been proposed that 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its biological activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been reported to modulate the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported to possess several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been reported to possess antioxidant activity, which may help protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages as a research tool. It is relatively easy to synthesize and has been reported to possess several biological activities. However, there are also limitations to using 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments. For example, the exact mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications.
Synthesemethoden
The synthesis of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then reacted with hydrazine hydrate and isobutyryl chloride to yield 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol. This method has been reported to yield 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been the subject of several scientific studies due to its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and antioxidant properties. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-13-10-16(20,18(17-13)15(19)11(2)3)12-7-6-8-14(9-12)21-4/h6-9,11,20H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWAIUPSRKXJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC(=CC=C2)OC)O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-diisopropyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5131548.png)
![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5131570.png)


![(1S*,5R*)-6-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5131608.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)

![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)
![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)

